molecular formula C22H18N4S3 B2971775 (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE CAS No. 325992-98-1

(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE

Cat. No.: B2971775
CAS No.: 325992-98-1
M. Wt: 434.59
InChI Key: HOIQOVTWOCWPGM-LFIBNONCSA-N
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Description

The compound “(2E)-2-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile” is a structurally complex molecule featuring a conjugated enenitrile backbone, a 1,3-thiazole ring substituted with a benzothiazole-sulfanyl methyl group, and a para-dimethylamino phenyl moiety. The presence of sulfur-containing heterocycles (thiazole and benzothiazole) and the electron-rich dimethylamino group may enhance binding affinity to biological targets, such as kinases or receptors, though specific applications require further experimental validation .

Properties

IUPAC Name

(E)-2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S3/c1-26(2)18-9-7-15(8-10-18)11-16(12-23)21-24-17(13-27-21)14-28-22-25-19-5-3-4-6-20(19)29-22/h3-11,13H,14H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQOVTWOCWPGM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

The compound (2E)-2-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.

Molecular Formula

The molecular formula of the compound is C17H15N3S2C_{17}H_{15}N_3S_2, indicating a structure that includes thiazole and benzothiazole moieties.

Structural Characteristics

The compound features a conjugated system with a prop-2-enenitrile group, which may contribute to its electronic properties and reactivity. The presence of dimethylamino and thiazole groups suggests potential interactions with biological targets.

Medicinal Chemistry

The compound's structural features suggest significant potential in drug development:

  • Antimicrobial Activity : Compounds containing benzothiazole and thiazole rings have been documented to exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit bacterial growth, making them candidates for antibiotic development .
  • Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cancer progression, potentially serving as a lead compound for anticancer drug design .

Material Science

The unique electronic properties of this compound may lend themselves to applications in materials science:

  • Organic Electronics : The compound's conjugated structure could be beneficial in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to transport charge could enhance the efficiency of these devices .
  • Sensors : The incorporation of thiazole and benzothiazole functionalities has been explored in the development of sensors for detecting metal ions or biological molecules due to their fluorescence properties .

Agricultural Chemistry

There is potential for the compound's use in agrochemicals:

  • Pesticides : Similar compounds have shown efficacy as fungicides or herbicides. The thiazole moiety is often associated with biological activity against pests and pathogens in agricultural settings .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to the one discussed exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that derivatives of the target compound induced cell death through apoptosis. Further mechanistic studies indicated that these compounds could modulate key signaling pathways involved in cancer cell survival.

Case Study 3: Organic Electronics

Research into the use of thiazole-based compounds in organic photovoltaics showed that incorporating such structures improved charge mobility and overall device efficiency. The findings suggest that the target compound could be synthesized for enhanced performance in electronic applications.

Mechanism of Action

The mechanism of action of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural vs. Functional Similarity : While the target compound shares a 0.85 Tanimoto score with (2E)-2-(4-methylbenzenesulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile, its benzothiazole-thiazole motif may confer distinct kinase inhibition profiles due to enhanced π-stacking with aromatic residues .
  • Limitations of Similarity Metrics : Compounds with <0.7 Tanimoto scores but shared functional groups (e.g., enenitrile backbone) may still exhibit bioactivity overlap, underscoring the value of hybrid approaches combining structural and pharmacophore analyses .

Biological Activity

The compound (2E)-2-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is a complex organic molecule with significant biological activity. This article aims to detail its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3S2C_{19}H_{19}N_3S_2, with a molecular weight of approximately 365.5 g/mol. The structure features a benzothiazole moiety linked to a thiazole and a dimethylamino-substituted phenyl group, contributing to its diverse biological activities.

Antimicrobial Properties

Research has shown that derivatives of benzothiazole and thiazole exhibit antimicrobial properties. For instance, compounds containing these moieties have demonstrated activity against various bacterial strains and fungi. A study indicated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms, suggesting potent antimicrobial effects .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzothiazole derivatives. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain related compounds exhibited GI50 values ranging from 1.7 to 28.7 μM against different cancer types, including breast and lung cancers . This suggests that the compound may interfere with cancer cell growth and could be a candidate for further development in cancer therapy.

The mechanism by which (2E)-2-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced proliferation in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, preventing them from dividing.
  • Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in malignant cells, promoting programmed cell death.

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

  • Study on Anticancer Activity : A recent investigation assessed the antiproliferative effects of related compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that certain derivatives had significant inhibitory effects on cell viability .
CompoundCell LineGI50 (μM)Mechanism
Compound AMDA-MB-23121.5Apoptosis induction
Compound BSK-Hep-125.9Cell cycle arrest
Compound CHCT11615.9Enzyme inhibition

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